molecular formula C17H24N2O2 B6472183 2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one CAS No. 2640902-96-9

2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one

Cat. No.: B6472183
CAS No.: 2640902-96-9
M. Wt: 288.4 g/mol
InChI Key: HFFHDRNJEWAXAI-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a complex organic compound featuring:

  • Cyclopropane ring: Imparts steric constraints and metabolic stability.
  • Piperidine moiety: A six-membered nitrogen-containing ring, common in bioactive molecules.

This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where rigidity and electronic interactions are critical.

Properties

IUPAC Name

2-cyclopropyl-1-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13-11-18-7-4-16(13)21-12-15-5-8-19(9-6-15)17(20)10-14-2-3-14/h4,7,11,14-15H,2-3,5-6,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFHDRNJEWAXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridine moiety: This step often involves nucleophilic substitution reactions where the pyridine ring is introduced.

    Attachment of the cyclopropyl group: This can be done using cyclopropanation reactions, which typically involve the addition of a cyclopropyl group to an existing carbon-carbon double bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or cardiovascular conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or ion channels, depending on the specific application. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Cyclopropane vs. Cyclopentane Analogs
  • 2-Cyclopentyl-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one (CAS#: 2197493-20-0): Key Difference: Cyclopentane replaces cyclopropane. Applications: Limited biological data, but similar piperidine-pyridine hybrids are explored in CNS disorders .
Piperidine Substituents
  • 1-(4-{[(3-Chloropyridin-4-yl)Oxy]Methyl}Piperidin-1-yl)-2-(3-Methylphenyl)Ethan-1-one :
    • Key Difference : Chloropyridine replaces methylpyridine.
    • Impact : Chlorine enhances lipophilicity and may improve blood-brain barrier penetration.
    • Activity : Shows promise in neurological disorder models .

Functional Group Modifications

Pyridine/Pyrimidine Variations
  • 1-(4-((3-Chloropyridin-2-yl)Oxy)Piperidin-1-yl)-2-(1H-Indol-3-yl)Ethanone: Key Feature: Indole replaces cyclopropane. Activity: Demonstrated anticancer properties in vitro .
  • 2-Cyclopropyl-1-(3-((2-Methylpyrimidin-4-yl)Oxy)Piperidin-1-yl)Ethanone: Key Feature: Pyrimidine instead of pyridine. Impact: Pyrimidine’s hydrogen-bonding capacity may enhance target selectivity .
Ketone vs. Hydroxyl Group
  • 1-(1-Methylcyclopropyl)-2-(4-Methylpiperidin-2-yl)Ethan-1-ol: Key Difference: Hydroxyl group replaces ketone.

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